Ethyl 3-indoleglyoxylate oxime

Lipophilicity Drug-likeness Membrane permeability

Ethyl 3-indoleglyoxylate oxime (CAS 91393-10-1), systematically named ethyl (2E)-2-hydroxyimino-2-(1H-indol-3-yl)acetate, is an indole-3-glyoxylate derivative bearing an oxime functionality at the α-carbonyl position. This compound belongs to the class of indole oxime esters, characterized by a C=N-OH group conjugated with an ethyl ester and an indole heterocycle, yielding a molecular formula of C12H12N2O3 and a molecular weight of 232.24 g/mol.

Molecular Formula C12H12N2O3
Molecular Weight 232.239
CAS No. 91393-10-1
Cat. No. B2484467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-indoleglyoxylate oxime
CAS91393-10-1
Molecular FormulaC12H12N2O3
Molecular Weight232.239
Structural Identifiers
SMILESCCOC(=O)C(=NO)C1=CNC2=CC=CC=C21
InChIInChI=1S/C12H12N2O3/c1-2-17-12(15)11(14-16)9-7-13-10-6-4-3-5-8(9)10/h3-7,13,16H,2H2,1H3/b14-11+
InChIKeySIUOJGYDGONQPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Indoleglyoxylate Oxime (CAS 91393-10-1): Physicochemical and Synthetic Profile for Research Procurement


Ethyl 3-indoleglyoxylate oxime (CAS 91393-10-1), systematically named ethyl (2E)-2-hydroxyimino-2-(1H-indol-3-yl)acetate, is an indole-3-glyoxylate derivative bearing an oxime functionality at the α-carbonyl position [1]. This compound belongs to the class of indole oxime esters, characterized by a C=N-OH group conjugated with an ethyl ester and an indole heterocycle, yielding a molecular formula of C12H12N2O3 and a molecular weight of 232.24 g/mol [1]. The oxime group introduces stereochemical (E/Z) isomerism, two hydrogen bond donor sites, and a predicted pKa of approximately 8.78, distinguishing it sharply from its parent ketone, ethyl 3-indoleglyoxylate (CAS 51079-10-8) [1].

1 Synthetic intermediate for oxime-derived heterocycle and ether libraries
2 Higher lipophilicity than parent ketone supports cellular permeability assays
3 Additional hydrogen bond donor alters target-engagement profile

Why Ethyl 3-Indoleglyoxylate Oxime Cannot Be Replaced by the Parent Ketone or Other Indole Oximes


Ethyl 3-indoleglyoxylate oxime is not functionally interchangeable with its parent ketone, ethyl 3-indoleglyoxylate (CAS 51079-10-8), or with simpler indole oximes such as indole-3-carboxaldehyde oxime (CAS 2592-05-4). The conversion of the α-keto group to an oxime dramatically alters lipophilicity (ΔLogP ≈ +1.8), hydrogen bond donor count (+1), and topological polar surface area (+15.5 Ų), which directly impact membrane permeability, target binding, and chromatographic behavior [1]. Furthermore, the oxime group serves as a synthetic handle for transformations—including O-acylation, O-alkylation, and thermal rearrangement to pyridoindoles—that are entirely inaccessible to the parent ketone [2]. Substituting with the methyl ester analog (CAS 113975-75-0) changes both ester reactivity and lipophilicity, while indole-3-carboxaldehyde oxime lacks the ester moiety required for further derivatization [3]. These structural features are not cosmetic; they determine the compound's suitability for specific synthetic sequences and biological screening campaigns.

Parent ketone (CAS 51079-10-8)
Lacks oxime functionality; lipophilicity and HBD profile differ substantially, altering membrane and target interactions.
Indole-3-carboxaldehyde oxime
No ester moiety; cannot support derivatization pathways requiring the ethyl glyoxylate ester handle.
Methyl ester analog (CAS 113975-75-0)
Shifts esterase susceptibility and lipophilicity; may not reproduce ethyl-ester-dependent reactivity or PK behavior in assays.

Quantitative Differentiation Evidence for Ethyl 3-Indoleglyoxylate Oxime (CAS 91393-10-1) Versus Closest Analogs


Lipophilicity: Ethyl 3-Indoleglyoxylate Oxime vs. Parent Ketone – LogP Comparison

Ethyl 3-indoleglyoxylate oxime exhibits a computed XLogP3 of 3.7, substantially higher than the LogP of 1.91 for the parent ketone ethyl 3-indoleglyoxylate (CAS 51079-10-8), representing an increase of approximately 1.8 log units [1]. This difference translates to a roughly 60-fold higher predicted partition coefficient into octanol, indicating markedly greater lipophilicity imparted by the oxime functional group.

Lipophilicity Difference
Reported
ΔLogP ≈ +1.8 vs. parent ketone
Alters membrane permeability and chromatographic retention context
Computed XLogP3 vs LogP; validate experimentally
Lipophilicity Drug-likeness Membrane permeability Chromatographic retention

Hydrogen Bond Donor Capacity: Oxime vs. Ketone – Impact on Molecular Recognition

The oxime derivative possesses 2 hydrogen bond donor (HBD) sites (indole NH + oxime OH), compared to only 1 HBD (indole NH) in the parent ketone ethyl 3-indoleglyoxylate [1]. The topological polar surface area (TPSA) concomitantly increases from 59.16 Ų to 74.7 Ų, a gain of 15.5 Ų [1]. The additional donor arises from the oxime hydroxyl group, which has a predicted pKa of 8.78, suggesting partial ionization under physiological pH conditions [1].

HBD & TPSA Shift
Reported
HBD +1, TPSA +15.5 Ų
Shifts pharmacophoric profile and solubility context
pKa 8.78 predicted; ionization may influence target interactions
Hydrogen bonding Molecular recognition Target engagement Solubility

Boiling Point and Thermal Stability: Differential Handling and Purification Requirements

The predicted boiling point of ethyl 3-indoleglyoxylate oxime is 450.7±37.0 °C, approximately 59 °C higher than the boiling point of the parent ketone (391.7 °C at 760 mmHg) [1]. While both compounds have similar predicted densities (1.30 vs. 1.3 g/cm³), the elevated boiling point of the oxime reflects stronger intermolecular hydrogen bonding in the liquid phase, which impacts distillation feasibility and thermal stability considerations during storage and reaction workup.

Boiling Point
Predicted
ΔBP ≈ +59 °C
Affects purification strategy and thermal handling
Predicted values; may require chromatographic purification
Thermal stability Purification Distillation Storage

Synthetic Versatility: Oxime-Derived Heterocycle Formation vs. Ketone Limitations

Indolyl oxime esters, including those derived from indole-3-glyoxylates, undergo thermal rearrangement via a sequence involving tautomerism, elimination, and electrocyclic ring closure to form 9H-pyrido[2,3-b]indoles, a transformation not accessible from the parent ketone [1]. Additionally, the oxime group can be O-acylated or O-alkylated to generate oxime ethers and esters, expanding the accessible chemical space [2]. The parent ketone ethyl 3-indoleglyoxylate can undergo nucleophilic addition and reduction but cannot participate in oxime-specific transformations.

Synthetic Versatility
Class-level
Pyridoindole + oxime ether/ester pathways
Expands derivatization space; class-level inference
Transformation not accessible from parent ketone; review specific conditions
Synthetic intermediate Heterocycle synthesis Pyridoindole Oxime rearrangement

Ester Moiety Comparison: Ethyl vs. Methyl Indoleglyoxylate Oxime – Differential Reactivity and Lipophilicity

The ethyl ester oxime (CAS 91393-10-1, MW 232.24, XLogP3 3.7) differs from its methyl ester analog (CAS 113975-75-0, MW 218.21) by one methylene unit [1][2]. This seemingly minor change results in a measurable increase in molecular weight (+14 Da) and lipophilicity (estimated ΔLogP ≈ +0.5 based on the Hansch π constant for CH2), which can influence esterase susceptibility, membrane permeability, and pharmacokinetic properties if the compounds are used as prodrug precursors or in cellular assays [3].

Ester Homolog
Reported
ΔMW +14 Da, est. ΔLogP ≈ +0.5
Influences esterase susceptibility and solubility
Ethyl vs methyl; selection impacts SAR and prodrug design
Ester hydrolysis Prodrug design Lipophilicity tuning Structure-activity relationship

Recommended Application Scenarios for Ethyl 3-Indoleglyoxylate Oxime (CAS 91393-10-1) Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization Requiring Enhanced Lipophilicity and HBD Capacity

In lead optimization programs where the parent indole-3-glyoxylate scaffold lacks sufficient membrane permeability or target complementarity, the oxime derivative provides a ΔLogP of +1.8 and an additional hydrogen bond donor without altering the core indole pharmacophore [1]. This makes it suitable for improving cellular activity in phenotypic screens where passive diffusion is rate-limiting, or for engaging targets with an additional H-bond acceptor in the binding pocket.

Synthetic Methodology: Divergent Synthesis of Pyridoindoles and Oxime Ether Libraries

For academic and industrial laboratories engaged in heterocycle synthesis, the oxime group serves as a versatile handle for thermal rearrangement to 9H-pyrido[2,3-b]indoles under FVP conditions, a transformation that is mechanistically inaccessible from the parent ketone [2]. Additionally, O-acylation and O-alkylation of the oxime hydroxyl enable rapid generation of oxime ether and ester libraries with minimal synthetic steps [3].

Chemical Biology: Probe Design Utilizing Metal-Chelating Oxime Functionality

The oxime group's predicted pKa of 8.78 and its capacity to coordinate metal ions (e.g., Zn²⁺, Fe³⁺) make this compound a candidate for designing metal-chelating probes or inhibitors targeting metalloenzymes [1]. The ethyl ester provides a balance of lipophilicity and hydrolytic stability that is preferable to the methyl ester for cellular assays, as the slower esterase cleavage reduces background signal from premature hydrolysis.

Chromatography and Analytical Chemistry: Reference Standard with Distinct Retention Profile

The substantially higher LogP (3.7 vs. 1.91) and TPSA (74.7 vs. 59.16 Ų) of the oxime relative to the parent ketone result in markedly different chromatographic retention on reversed-phase HPLC columns [1]. This enables its use as a readily distinguishable reference standard for monitoring oxime formation reactions or for method development where baseline separation from the starting ketone is required.

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Enhanced lipophilicity and HBD over parent ketone
Cellular permeability and target-engagement assays
Heterocycle synthesis (pyridoindoles, oxime ethers)
Oxime handle for thermal rearrangement and derivatization
Reaction scope and library diversity
Chemical biology probe design
Metal-chelating oxime with tuned ester stability
Metalloenzyme inhibition and cellular stability
Chromatographic reference standard
Distinct LogP/TPSA from parent ketone
Baseline separation in reversed-phase HPLC
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